(3-Methoxythiophen-2-yl)boronic acid CAS number
(3-Methoxythiophen-2-yl)boronic acid CAS number
An In-Depth Technical Guide to (3-Methoxythiophen-2-yl)boronic acid (CAS: 162607-22-9)
Abstract
(3-Methoxythiophen-2-yl)boronic acid, identified by CAS number 162607-22-9, is a heterocyclic organoboron compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique electronic and structural properties, derived from the methoxy-substituted thiophene ring, make it an exceptionally versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic justifications, details its application in the Suzuki-Miyaura coupling reaction, and explores its significance in the fields of medicinal chemistry and materials science. The protocols and explanations are grounded in established chemical principles to ensure both technical accuracy and practical utility.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. (3-Methoxythiophen-2-yl)boronic acid is typically a solid at room temperature, and its key properties are summarized below.
Data Presentation: Key Properties
| Property | Value | Source |
| CAS Number | 162607-22-9 | [1][2] |
| Molecular Formula | C₅H₇BO₃S | [1] |
| Molecular Weight | 157.98 g/mol | [1][2] |
| Density | 1.322 g/cm³ | [1] |
| Boiling Point | 338.158 °C at 760 mmHg | [1] |
| Flash Point | 158.312 °C | [1] |
| Appearance | White to off-white solid/powder | General Knowledge |
| Synonyms | 3-Methoxythiophene-2-boronic acid | [1] |
Visualization: Chemical Structure
The structure features a five-membered thiophene ring, which is electron-rich, substituted with a methoxy group at the 3-position and the boronic acid functional group at the 2-position. The methoxy group acts as an electron-donating group, influencing the reactivity of the thiophene ring and the boronic acid moiety.
Caption: Chemical structure of (3-Methoxythiophen-2-yl)boronic acid.
Synthesis and Purification Protocol
The synthesis of arylboronic acids commonly proceeds via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For (3-Methoxythiophen-2-yl)boronic acid, a highly effective route involves the directed ortho-metalation of 3-methoxythiophene.
Expertise & Experience: Causality in Synthesis
The choice of 3-methoxythiophene as the starting material is strategic. The methoxy group is a directed metalating group (DMG), which facilitates the regioselective deprotonation of the adjacent C2 position by a strong base like n-butyllithium (n-BuLi). This avoids the formation of unwanted isomers. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the electrophilic boron source.[3] The subsequent hydrolysis under acidic conditions is crucial to convert the resulting boronate ester into the final boronic acid product.
Experimental Protocol: Synthesis
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 3-methoxythiophene (1.0 eq) is dissolved in the anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.[3] The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate.
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Borylation: Trimethyl borate (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C to control the exothermic reaction.[3] The reaction mixture is stirred for an additional 2-3 hours at -78 °C.
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Quenching and Hydrolysis: The reaction is allowed to warm slowly to room temperature. It is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stirred vigorously for several hours or overnight to ensure complete hydrolysis of the boronate ester.[3]
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Work-up and Purification: The mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of (3-Methoxythiophen-2-yl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4][5] (3-Methoxythiophen-2-yl)boronic acid is an excellent coupling partner in these reactions, allowing for the direct attachment of the 3-methoxy-2-thienyl moiety to various aromatic and heteroaromatic scaffolds. This is of paramount importance in synthesizing complex molecules for pharmaceuticals and advanced materials.[4][6]
Trustworthiness: A Self-Validating Protocol
The following protocol is designed to be robust. The choice of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is critical for the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, facilitates the dissolution of both organic and inorganic reagents.[7] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction proceeds to completion.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reagents Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), (3-Methoxythiophen-2-yl)boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl compound.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Materials Science
The incorporation of boron atoms into drug candidates has gained significant traction, moving past initial concerns about toxicity.[8] Boronic acids can form reversible covalent bonds with diols, a feature exploited in drug design for targeting glycoproteins or enzymes.[8][9] The drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, is a prominent example of a successful boronic acid-based therapeutic.[9]
The thiophene nucleus itself is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from anti-inflammatory to anti-cancer.[6] (3-Methoxythiophen-2-yl)boronic acid combines the desirable features of both the boronic acid moiety and the thiophene ring. It serves as a key intermediate for synthesizing novel compounds where the 3-methoxy-2-thienyl group can modulate properties like metabolic stability, receptor binding affinity, and solubility. Its use allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[10]
In materials science, this building block is used to construct conjugated polymers and organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where the electron-rich thiophene unit plays a crucial role in tuning the electronic and optical properties of the final material.
Visualization: Role as a Synthetic Building Block
Caption: Use of the boronic acid as a key building block in synthesis.
Safety and Handling
(3-Methoxythiophen-2-yl)boronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal information, consult the latest Safety Data Sheet (SDS) from the supplier.
References
- (3-methoxythiophen-2-yl)boronic acid - GlobalChemMall.
- 3-Methoxythiophene-2-boronic acid | 162607-22-9 - ChemScene.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 3-Methoxyphenylboronic acid synthesis - ChemicalBook.
- Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones - ResearchG
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed.
- Cross-coupling of 3 with boronic acids - ResearchG
- New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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